REACTION_CXSMILES
|
[CH3:1][C:2]([CH2:4][C:5]([CH3:8])([CH3:7])[CH3:6])=[CH2:3].[SH2:9]>>[C:2]([SH:9])([CH2:4][C:5]([CH3:8])([CH3:7])[CH3:6])([CH3:1])[CH3:3]
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
|
Smiles
|
CC(=C)CC(C)(C)C
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Name
|
|
Quantity
|
4 mol
|
Type
|
reactant
|
Smiles
|
S
|
Control Type
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UNSPECIFIED
|
Setpoint
|
45 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
200 ml of dry sulphonated Amberlyst 15 resin are placed in a tubular reactor with a capacity of approximately 420 ml (length: 135 cm; bore: 20 mm)
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Type
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ADDITION
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Details
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The reactants are mixed intimately before their entry into the reactor, where the reaction mixture
|
Type
|
CUSTOM
|
Details
|
is collected
|
Type
|
CUSTOM
|
Details
|
the remaining hydrogen sulphide is degassed
|
Type
|
CUSTOM
|
Details
|
liquid reaction products
|
Type
|
CUSTOM
|
Details
|
on the gaseous effluents from the reaction
|
Type
|
CUSTOM
|
Details
|
the complete balance of the reaction
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(CC(C)(C)C)S
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |